Disoxaril Disoxaril Disoxaril is a compound with activity against human picornaviruses. Disoxaril binds to the hydrophobic pocket within the viral VP1 capsid protein and prevents structural transitions required for viral uncoating resulting in an inhibition of viral reproduction.
Compound IV is an aromatic ether.
5-(7-(4-(4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole is a solid. This compound belongs to the phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Known drug targets of 5-(7-(4-(4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole include genome polyprotein.
Brand Name: Vulcanchem
CAS No.: 87495-31-6
VCID: VC0526320
InChI: InChI=1S/C20H26N2O3/c1-16-15-19(25-22-16)7-5-3-2-4-6-13-23-18-10-8-17(9-11-18)20-21-12-14-24-20/h8-11,15H,2-7,12-14H2,1H3
SMILES: CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3
Molecular Formula: C20H26N2O3
Molecular Weight: 342.4 g/mol

Disoxaril

CAS No.: 87495-31-6

Inhibitors

VCID: VC0526320

Molecular Formula: C20H26N2O3

Molecular Weight: 342.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Disoxaril - 87495-31-6

CAS No. 87495-31-6
Product Name Disoxaril
Molecular Formula C20H26N2O3
Molecular Weight 342.4 g/mol
IUPAC Name 5-[7-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl]-3-methyl-1,2-oxazole
Standard InChI InChI=1S/C20H26N2O3/c1-16-15-19(25-22-16)7-5-3-2-4-6-13-23-18-10-8-17(9-11-18)20-21-12-14-24-20/h8-11,15H,2-7,12-14H2,1H3
Standard InChIKey FKLJPTJMIBLJAV-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3
Canonical SMILES CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3
Appearance Solid powder
Description Disoxaril is a compound with activity against human picornaviruses. Disoxaril binds to the hydrophobic pocket within the viral VP1 capsid protein and prevents structural transitions required for viral uncoating resulting in an inhibition of viral reproduction.
Compound IV is an aromatic ether.
5-(7-(4-(4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole is a solid. This compound belongs to the phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Known drug targets of 5-(7-(4-(4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole include genome polyprotein.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms WIN-51711; WIN51711; WIN 51711; WIN-51,711; WIN51,711; WIN 51,711;BRN-3626820; BRN 3626820; BRN3626820; Disoxaril
Reference 1: Nikolova I, Galabov AS, Petkova R, Chakarov S, Atanasov B. Disoxaril mutants of Coxsackievirus B1: phenotypic characteristics and analysis of the target VP1 gene. Z Naturforsch C. 2011 Nov-Dec;66(11-12):627-36. PubMed PMID: 22351989.
2: Ventura CA, Giannone I, Musumeci T, Pignatello R, Ragni L, Landolfi C, Milanese C, Paolino D, Puglisi G. Physico-chemical characterization of disoxaril-dimethyl-beta-cyclodextrin inclusion complex and in vitro permeation studies. Eur J Med Chem. 2006 Feb;41(2):233-40. Epub 2006 Jan 4. PubMed PMID: 16387393.
3: Nikolova I, Galabov AS. Development of resistance to disoxaril in Coxsackie B1 virus-infected newborn mice. Antiviral Res. 2003 Sep;60(1):35-40. PubMed PMID: 14516919.
4: Nikolaeva L, Galabov AS. Antiviral effect of the combination of enviroxime and disoxaril on coxsackievirus B1 infection. Acta Virol. 2000 Apr;44(2):73-8. PubMed PMID: 10989697.
5: Mazzei M, Dondero R, Ledda B, Demontis F, Vargiu L. Disoxaril-related 3-(diethylamino)-5-phenylisoxazoles. Farmaco. 2000 Feb;55(2):119-24. PubMed PMID: 10782382.
6: Nikolaeva L, Galabov AS. Cytotoxicity of the synergistic antienteroviral combination of enviroxime and disoxaril. Acta Virol. 1999 Aug;43(4):263-5. PubMed PMID: 10749374.
7: Nikolaeva L, Galabov AS. Synergistic inhibitory effect of enviroxime and disoxaril on poliovirus type 1 replication. Acta Virol. 1995 Dec;39(5-6):235-41. PubMed PMID: 8722291.
8: Diana GD, Volkots DL, Nitz TJ, Bailey TR, Long MA, Vescio N, Aldous S, Pevear DC, Dutko FJ. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. J Med Chem. 1994 Jul 22;37(15):2421-36. PubMed PMID: 8057290.
9: Frisk G, Halloran M, Didarholm H. Stabilization of the antigenicity of coxsackie B procapsids by disoxaril. J Virol Methods. 1993 Dec 15;45(2):235-9. PubMed PMID: 8113348.
10: Diana GD, Cutcliffe D, Volkots DL, Mallamo JP, Bailey TR, Vescio N, Oglesby RC, Nitz TJ, Wetzel J, Giranda V, et al. Antipicornavirus activity of tetrazole analogues related to disoxaril. J Med Chem. 1993 Oct 29;36(22):3240-50. PubMed PMID: 8230114.
11: Mallamo JP, Diana GD, Pevear DC, Dutko FJ, Chapman MS, Kim KH, Minor I, Oliveira M, Rossmann MG. Conformationally restricted analogues of disoxaril: a comparison of the activity against human rhinovirus types 14 and 1A. J Med Chem. 1992 Dec 11;35(25):4690-5. PubMed PMID: 1335081.
12: Rombaut B, Boeyé A. In vitro assembly of poliovirus 14 S subunits: disoxaril stabilization as a model for the antigenicity conferring activity of infected cell extracts. Virology. 1991 Feb;180(2):788-92. PubMed PMID: 1703372.
13: Rombaut B, Brioen P, Boeyé A. Disoxaril stabilization and immunogenicity of poliovirus procapsids. J Gen Virol. 1990 May;71 ( Pt 5):1081-6. PubMed PMID: 2161045.
14: Jubelt B, Wilson AK, Ropka SL, Guidinger PL, McKinlay MA. Clearance of a persistent human enterovirus infection of the mouse central nervous system by the antiviral agent disoxaril. J Infect Dis. 1989 May;159(5):866-71. PubMed PMID: 2540248.
15: Diana GD, Otto MJ, Treasurywala AM, McKinlay MA, Oglesby RC, Maliski EG, Rossmann MG, Smith TJ. Enantiomeric effects of homologues of disoxaril on the inhibitory activity against human rhinovirus-14. J Med Chem. 1988 Mar;31(3):540-4. PubMed PMID: 2831362.
16: Zeichhardt H, Otto MJ, McKinlay MA, Willingmann P, Habermehl KO. Inhibition of poliovirus uncoating by disoxaril (WIN 51711). Virology. 1987 Sep;160(1):281-5. PubMed PMID: 2820136.
PubChem Compound 55717
Last Modified Nov 11 2021
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